molecular formula C14H13N3O B11510060 2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile

2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11510060
M. Wt: 239.27 g/mol
InChI Key: MHFLWNASPCNEBF-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile is an organic compound with a complex structure that includes an aminophenoxy group, a dimethylpyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3-aminophenol with 4,6-dimethylpyridine-3-carbonitrile under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(3-aminophenoxy)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C14H13N3O/c1-9-6-10(2)17-14(13(9)8-15)18-12-5-3-4-11(16)7-12/h3-7H,16H2,1-2H3

InChI Key

MHFLWNASPCNEBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)N)C

Origin of Product

United States

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